4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile
Overview
Description
“4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile” is a chemical compound with the CAS Number: 536742-59-3 . It has a molecular weight of 188.23 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(3-hydroxy-1-pyrrolidinyl)benzonitrile . The InChI code is 1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 .Physical and Chemical Properties Analysis
The compound has a melting point of 164-165°C . It is a powder and is stored at room temperature .Scientific Research Applications
Intermediate Product in Pharmaceutical Synthesis
4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, closely related to the compound , has been identified as a valuable intermediate for the production of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. This process, including the production of both the intermediate and the active substance, has been described in detail, highlighting its significance in pharmaceutical synthesis (Fort, 2002).
Development of Androgen Receptor Modulators
Structural modifications of a 4-methyl-4-(4-hydroxyphenyl)hydantoin series, including analogs such as 4-(hydroxymethyl)diarylhydantoin, have led to the development of new series of compounds acting as partial agonists of the human androgen receptor. These compounds have been evaluated in vivo for their potential therapeutic applications (Nique et al., 2012).
Photopharmacology and Therapeutic Agents
A series of 4-(hydroxymethyl)diarylhydantoin analogs have shown promise in photopharmacology. These compounds exhibit selective androgen receptor modulator (SARM) properties and have been evaluated for their potential in therapeutic interventions (Asano et al., 2017).
Cognitive and Attention Enhancement
Research on 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) and related compounds revealed their potential as H(3) receptor antagonists with cognition and attention-enhancing properties in animal models. These findings suggest applications in the treatment of cognitive dysfunction (Cowart et al., 2005).
HCV Inhibitors with Novel Mechanism
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as effective inhibitors of Hepatitis C Virus (HCV), showcasing a novel mechanism of action. These compounds have demonstrated potential for both single and combinational therapeutic applications against HCV (Jiang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-[(3-hydroxypyrrolidin-1-yl)methyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-10-1-3-11(4-2-10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOUQMPABXBVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.